

Application Notes and Protocols for Immobilizing Azide-Modified Biomolecules with DBCO-Acid

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Compound of Interest		
Compound Name:	DBCO-acid	
Cat. No.:	B606951	Get Quote

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Introduction

The precise and stable immobilization of biomolecules onto solid supports is fundamental for a wide range of applications, including the development of biosensors, microarrays, and targeted drug delivery systems.[1][2] A robust and highly specific method for achieving this is through the use of "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][5][6] This copper-free approach is particularly advantageous for biological applications as it preserves the integrity and functionality of sensitive biomolecules.[3][7]

DBCO-acid is a versatile reagent that allows for the functionalization of amine-containing surfaces. The carboxylic acid moiety can be activated to form a stable amide bond with primary amines on a surface. Subsequently, the DBCO group is available to covalently bind azide-modified biomolecules.[2][8] This two-step strategy provides a controlled and oriented immobilization of proteins, peptides, nucleic acids, and other biomolecules.[2] The inclusion of a PEG spacer in many DBCO reagents can further enhance water solubility and reduce non-specific binding.[2][3]

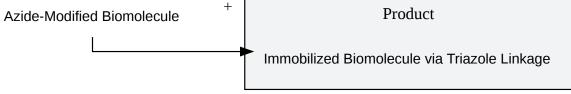


These application notes provide detailed protocols for the functionalization of surfaces with **DBCO-acid** and the subsequent immobilization of azide-modified biomolecules.

Chemical Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

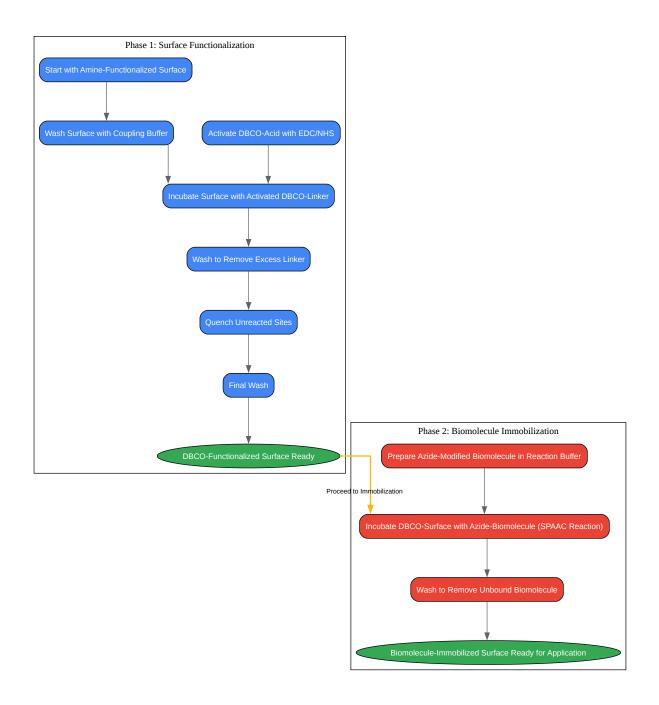
The core of this immobilization technique is the SPAAC reaction. The high ring strain of the cyclooctyne in the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and efficiently at room temperature under physiological conditions.[3][9] This reaction is highly specific, as neither the DBCO nor the azide group cross-reacts with other functional groups typically found in biological systems.[6]



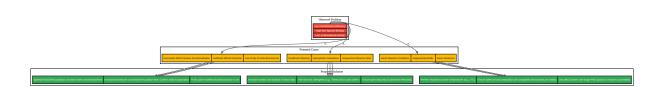


DBCO-Functionalized Surface









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